molecular formula C6H11ClN2 B2485577 (1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride CAS No. 2216759-16-7

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride

Cat. No.: B2485577
CAS No.: 2216759-16-7
M. Wt: 146.62
InChI Key: NINFAKOWFDWPFT-RIHPBJNCSA-N
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Description

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-5-1-2-6(8)3-5;/h5-6H,1-3,8H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINFAKOWFDWPFT-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216759-16-7
Record name rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile hydrochloride
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